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Abstract

This technical guide provides a comprehensive overview of the predicted thermochemistry of 1-
(Propan-2-yl)cyclopropan-1-ol. Due to the absence of direct experimental data for this
specific molecule, this document synthesizes information from analogous compounds,
established theoretical frameworks, and computational methodologies to offer robust
estimations of its key thermochemical properties. The guide details experimental protocols for
calorimetry, outlines computational approaches for accurate energy calculations, and presents
estimated thermochemical data in a structured format. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
engineering who require a thorough understanding of the energetic landscape of this and
similar strained cyclic alcohols.

Introduction

1-(Propan-2-yl)cyclopropan-1-ol is a tertiary alcohol characterized by the presence of a
sterically demanding isopropy! group and a high-energy cyclopropyl ring directly attached to the
carbinol carbon. The inherent ring strain of the cyclopropane moiety, estimated to be around
115 kJ/mol, is a dominant factor in the molecule's chemical reactivity and thermochemistry.[1]
Understanding the thermochemical properties of this compound, such as its enthalpy of
formation and combustion, is crucial for predicting its stability, reaction energetics, and potential
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as a synthetic intermediate. This guide provides a detailed examination of these properties
through predictive methodologies, in the absence of direct experimental measurement.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties for 1-(Propan-2-
yl)cyclopropan-1-ol at 298.15 K. These values are derived using Benson's group additivity
method, incorporating corrections for the strained cyclopropyl ring.

Estimated Value Method of
Property Symbol . .
(kd/imol) Estimation
Standard Enthalpy of o
] AHf(g) -150 + 15 Group Additivity
Formation (gas)
Standard Enthalpy of _
AHce(l) -3850 = 20 Estimated from AHf°

Combustion (liquid)

Literature values for
Ring Strain Energy SE ~117 substituted
cyclopropanes[2]

Note: The uncertainties provided are estimates based on the propagation of errors from the
group additivity values and the assumptions made in the estimation process.

Methodologies for Thermochemical
Characterization

A dual approach of experimental calorimetry and computational chemistry is recommended for
the precise determination of the thermochemical properties of 1-(Propan-2-yl)cyclopropan-1-
ol.

Experimental Protocols: Combustion Calorimetry

The standard enthalpy of combustion can be determined experimentally using oxygen bomb
calorimetry.[1]
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Objective: To measure the heat released during the complete combustion of a known mass of
1-(Propan-2-yl)cyclopropan-1-ol.

Apparatus:

e Oxygen bomb calorimeter

e Benzoic acid (for calibration)

o Sample of 1-(Propan-2-yl)cyclopropan-1-ol
e High-pressure oxygen source

» Digital thermometer with high precision

» Fuse wire

Procedure:

» Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid to
determine the heat capacity of the system.

e Sample Preparation: A weighed sample of 1-(Propan-2-yl)cyclopropan-1-ol is placed in the
sample holder within the bomb.

e Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

o Combustion: The bomb is placed in a known volume of water in the calorimeter, and the
sample is ignited using the fuse wire.

o Data Acquisition: The temperature change of the water is meticulously recorded until it
reaches a maximum and then begins to cool.

¢ Analysis: The heat of combustion is calculated from the temperature change, the heat
capacity of the calorimeter, and the mass of the sample.

The following diagram illustrates the workflow for a typical combustion calorimetry experiment.
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Experimental Workflow for Combustion Calorimetry
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(with Benzoic Acid) 1-(Propan-2-yl)cyclopropan-1-ol

N
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Oxygen Bomb

i
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Calculate Heat of Combustion

i

Determine Standard Enthalpy
of Combustion
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Workflow for determining the enthalpy of combustion.

Computational Protocols: Quantum Chemical
Calculations

High-level ab initio calculations provide a powerful tool for predicting the gas-phase enthalpy of
formation. The Gaussian-3 (G3) and its variant, G3(MP2)//B3LYP, are composite methods
known for their accuracy in thermochemical predictions.[3][4][5]

Objective: To calculate the gas-phase enthalpy of formation of 1-(Propan-2-yl)cyclopropan-1-
ol using quantum chemical methods.

Methodology:
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o Geometry Optimization: The molecular geometry is optimized using Density Functional
Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

 Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of
theory to confirm the optimized structure as a true minimum on the potential energy surface
and to obtain the zero-point vibrational energy (ZPVE).

» Single-Point Energy Calculations: A series of higher-level single-point energy calculations
are performed using methods such as QCISD(T) and MP2 with larger basis sets.

e G3 Energy Calculation: The final G3 energy is obtained by combining the energies from the
different levels of theory and applying empirical corrections for remaining deficiencies.

o Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an
isodesmic or homodesmotic reaction scheme, where the number and types of bonds are
conserved on both sides of the reaction. This approach minimizes the errors in the quantum
chemical calculations.

The logical relationship for calculating the enthalpy of formation from a theoretical isodesmic
reaction is depicted below.

Isodesmic Reaction for Enthalpy Calculation

1-(Propan-2-yl)cyclopropan-1-ol Propane

2-Methylpropan-2-ol Cyclopropane

Click to download full resolution via product page

Isodesmic reaction scheme for theoretical calculation.

Discussion

The thermochemistry of 1-(Propan-2-yl)cyclopropan-1-ol is significantly influenced by the
interplay of two key structural features: the strain of the cyclopropyl ring and the steric bulk of
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the isopropyl group.

e Ring Strain: The cyclopropane ring is characterized by significant angle and torsional strain,
making it thermodynamically less stable than its acyclic analogue. This strain energy of
approximately 117 kJ/mol contributes directly to a more positive (or less negative) enthalpy
of formation and a more exothermic enthalpy of combustion.[2]

» Steric Effects: The bulky isopropyl group adjacent to the hydroxyl-bearing carbon can
introduce steric hindrance, which may slightly increase the ground-state energy of the
molecule.

The predicted negative enthalpy of formation suggests that the compound is stable with
respect to its constituent elements. However, the high ring strain makes it a high-energy
molecule prone to ring-opening reactions, which would be highly exothermic.

Conclusion

While direct experimental data for the thermochemistry of 1-(Propan-2-yl)cyclopropan-1-ol is
currently unavailable, this technical guide provides a robust framework for its estimation and
future experimental and computational determination. The predictive methodologies outlined,
including group additivity, combustion calorimetry, and high-level quantum chemical
calculations, offer a comprehensive approach to characterizing the energetic properties of this
and other complex organic molecules. The estimated thermochemical values indicate a stable
yet energetically rich molecule, a characteristic feature of substituted cyclopropanes. The
protocols and data presented herein serve as a valuable resource for researchers in the fields
of synthetic chemistry, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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